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molecular formula C9H5NO2 B078156 5,8-Quinolinedione CAS No. 10470-83-4

5,8-Quinolinedione

Cat. No. B078156
M. Wt: 159.14 g/mol
InChI Key: NVJSPQCVDHGYRE-UHFFFAOYSA-N
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Patent
US04742059

Procedure details

To a solution of 23.2 g of 5-hydroxyquinoline in 1600 ml of methanol in an ice bath was added a total of 36 g of potassium dihydrogen phosphate and 96 g of potassium nitroso disulfonate in 8.8 liters of water in five portions over a 1 hour period. The mixture was then stirred overnight at room temperature, followed by extraction with four 1500 ml portions of chloroform. The extracts were combined, dried, filtered through alumina and evaporated to dryness, giving 12.0 g of crude product. An analytical sample was prepared by crystallization from petroleum ether, mp 110° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.P([O-])(O)(O)=[O:13].[K+].N(S([O-])(=O)=O)(S([O-])(=O)=O)[O].[K+].[K+]>CO.O>[N:7]1[C:8]2[C:9](=[O:13])[CH:10]=[CH:11][C:2](=[O:1])[C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4.5,^1:26|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Name
potassium dihydrogen phosphate
Quantity
36 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
96 g
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
1600 mL
Type
solvent
Smiles
CO
Name
Quantity
8.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with four 1500 ml portions of chloroform
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered through alumina
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC=2C(C=CC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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